molecular formula C5H6F2O4S B13452428 1-Difluoromethanesulfonylcyclopropane-1-carboxylic acid

1-Difluoromethanesulfonylcyclopropane-1-carboxylic acid

Cat. No.: B13452428
M. Wt: 200.16 g/mol
InChI Key: DGLBPBKKYOFABV-UHFFFAOYSA-N
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Description

1-Difluoromethanesulfonylcyclopropane-1-carboxylic acid is a compound of interest in organic chemistry due to its unique structure and reactivity. It features a cyclopropane ring, which is known for its ring strain and reactivity, combined with a difluoromethanesulfonyl group and a carboxylic acid group. This combination of functional groups makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Difluoromethanesulfonylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor followed by the introduction of the difluoromethanesulfonyl group. One common method involves the reaction of a cyclopropane derivative with difluoromethanesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-Difluoromethanesulfonylcyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: The difluoromethanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced compounds.

Scientific Research Applications

1-Difluoromethanesulfonylcyclopropane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Difluoromethanesulfonylcyclopropane-1-carboxylic acid exerts its effects involves interactions with various molecular targets. The difluoromethanesulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The cyclopropane ring’s strain can also influence its reactivity, making it a useful tool in mechanistic studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Difluoromethanesulfonylcyclopropane-1-carboxylic acid is unique due to the presence of both the difluoromethanesulfonyl group and the cyclopropane ring. This combination imparts distinct reactivity and makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C5H6F2O4S

Molecular Weight

200.16 g/mol

IUPAC Name

1-(difluoromethylsulfonyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C5H6F2O4S/c6-4(7)12(10,11)5(1-2-5)3(8)9/h4H,1-2H2,(H,8,9)

InChI Key

DGLBPBKKYOFABV-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C(=O)O)S(=O)(=O)C(F)F

Origin of Product

United States

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